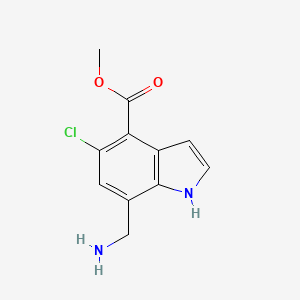![molecular formula C14H15N3O B11872167 (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol CAS No. 185016-97-1](/img/structure/B11872167.png)
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is a complex organic compound that belongs to the class of imidazoisoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the imidazoisoquinoline core, which is further connected to a methanol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol typically involves a multi-step process. One common method includes the reaction of isoquinolin-1-amine with aryl methyl ketones in the presence of iodine and dimethyl sulfoxide (DMSO). This reaction proceeds through a triple in situ cross-trapping strategy, which efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with the formation of a new imidazole ring and a quaternary carbon center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and catalyst-free processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoisoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoisoquinoline compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[2,1-a]isoquinoline derivatives
- 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
Uniqueness
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol is unique due to its specific structural features, such as the presence of a dimethylamino group and a methanol group attached to the imidazoisoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
185016-97-1 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
[3-(dimethylamino)imidazo[5,1-a]isoquinolin-1-yl]methanol |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14-15-12(9-18)13-11-6-4-3-5-10(11)7-8-17(13)14/h3-8,18H,9H2,1-2H3 |
InChI Key |
XQSHSSZYCUAFCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC3=CC=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
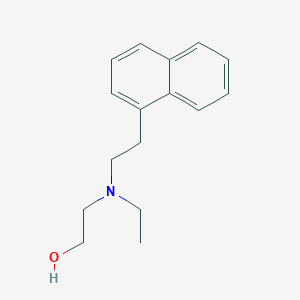
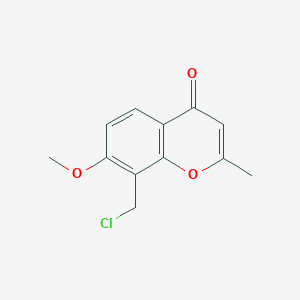
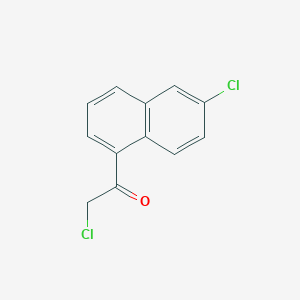
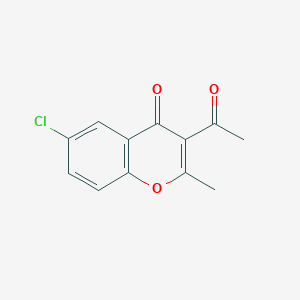
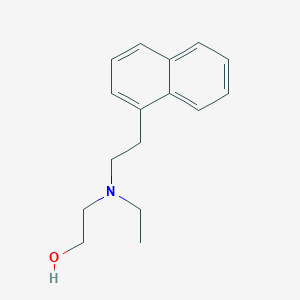
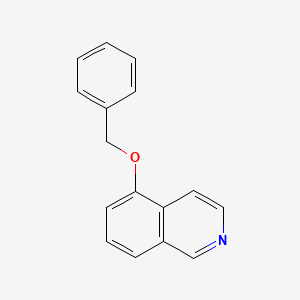
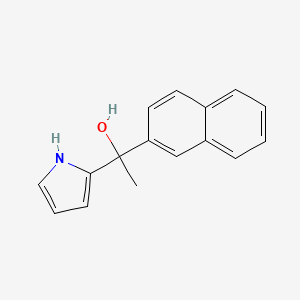
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)

![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)


